5-((2-(Dimethylamino)ethyl)amino)-2-(4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)oxazole-4-carbonitrile
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Description
5-((2-(Dimethylamino)ethyl)amino)-2-(4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C20H27N5O3S and its molecular weight is 417.53. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Novel Heterocyclic Compounds
Research has demonstrated innovative synthetic pathways to create complex heterocyclic systems starting from related oxazole and carbonitrile compounds. These methods offer insights into the structural versatility and reactivity of oxazole derivatives, potentially applicable to the compound of interest:
Synthesis of New 2-(Oxiran-2-yl)-1,3-oxazoles
The study by Shablykin, Volosheniuk, and Brovarets (2018) explores the synthesis of new substituted 2-(oxiran-2-yl)-1,3-oxazoles, highlighting a method that could be relevant to modifying the compound for developing new materials or biologically active molecules (Shablykin et al., 2018).
Reactions with Amino Pyrazoles and Triazoles
Kornienko et al. (2014) discussed the interaction of 2-aryl-4-cyano-1,3-oxazole-5-sulfonylchlorides with amino pyrazoles and triazoles, leading to the synthesis of new heterocyclic systems. This research illustrates the potential for chemical transformations that could be applied to the development of novel pharmaceuticals or agrochemicals (Kornienko et al., 2014).
Antibacterial Activity of Sulfonamide Derivatives
Gad-Elkareem and El-Adasy (2010) synthesized ethyl thionicotinates and related compounds containing sulfonamide moieties, displaying antibacterial activity. This study suggests the potential biomedical applications of such compounds, which may extend to the oxazole derivative under discussion (Gad-Elkareem & El-Adasy, 2010).
properties
IUPAC Name |
5-[2-(dimethylamino)ethylamino]-2-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O3S/c1-15-8-11-25(12-9-15)29(26,27)17-6-4-16(5-7-17)19-23-18(14-21)20(28-19)22-10-13-24(2)3/h4-7,15,22H,8-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHQBTTTVPHZNCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)NCCN(C)C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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